

# Technical Guide: Spectroscopic Characterization of Z-Ala-His-OMe

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## Compound of Interest

Compound Name: Z-Ala-his-ome

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Subject: Comprehensive Structural Analysis & Validation Protocols (NMR, MS) Compound: N-Benzyloxycarbonyl-L-Alanyl-L-Histidine Methyl Ester (**Z-Ala-His-OMe**) CAS: 32303-82-5  
Molecular Formula:

Molecular Weight: 374.39 g/mol

## Executive Summary

This technical guide provides a rigorous framework for the spectroscopic identification and purity assessment of **Z-Ala-His-OMe**, a protected dipeptide intermediate frequently employed in the synthesis of protease inhibitors and pharmaceutical peptidomimetics.

The structural integrity of this compound relies on the stability of the benzyloxycarbonyl (Z) protecting group and the histidine imidazole side chain. This guide outlines the specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures required to validate the compound, distinguishing it from common synthetic byproducts such as racemized isomers or incomplete coupling fragments.

## Structural Connectivity & Fragmentation Logic

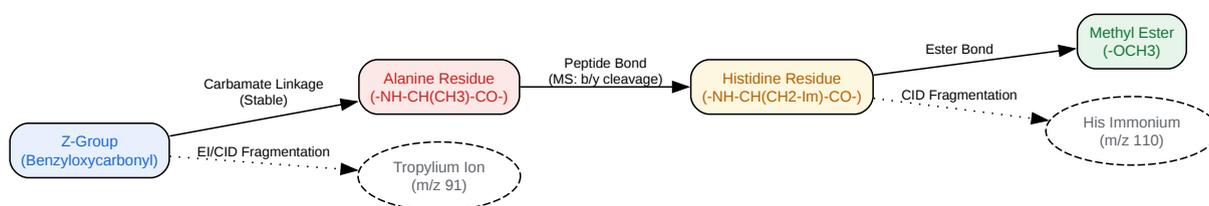
To accurately interpret spectroscopic data, one must first map the atomic connectivity. The molecule consists of four distinct moieties:

- Z-Group (Cbz): A carbamate protecting group providing aromatic signals and a characteristic benzylic methylene.

- Alanine (Ala): The N-terminal residue, identifiable by its methyl doublet.
- Histidine (His): The C-terminal residue, characterized by the imidazole ring and diastereotopic beta-protons.
- Methyl Ester (OMe): The C-terminal protection, appearing as a sharp singlet.

## Visualization: Fragmentation & Connectivity

The following diagram illustrates the molecular structure and the primary fragmentation pathways observed in ESI-MS/MS.



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Caption: Structural connectivity of **Z-Ala-His-OMe** showing distinct chemical moieties and primary Mass Spec fragmentation points.

## Mass Spectrometry (MS) Analysis[1][2][3][4]

Mass spectrometry is the primary tool for confirming molecular weight and sequence. For **Z-Ala-His-OMe**, Electrospray Ionization (ESI) in positive mode is the standard protocol due to the basicity of the histidine imidazole.

## Ionization & Molecular Ion[1][2][5][6]

- Method: ESI-MS (Positive Mode)
- Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
- Expected Signals:

Ion Type	m/z (Monoisotopic)	Description
[M+H] <sup>+</sup>	375.17	Protonated molecular ion (Base Peak).
[M+Na] <sup>+</sup>	397.15	Sodium adduct (Common in glass/salt contamination).
[M+K] <sup>+</sup>	413.12	Potassium adduct.
[2M+H] <sup>+</sup>	749.33	Protonated dimer (High concentration).

## Fragmentation Pattern (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule cleaves predictably at the amide bonds.

- b-ions (N-terminal retention):
  - b<sub>2</sub> ion (m/z ~343): Loss of OMe (31 Da).
  - Z-Ala fragment: Cleavage between Ala and His is less common than side-chain losses but may be observed.
- y-ions (C-terminal retention):
  - y<sub>1</sub> ion (m/z ~170): [His-OMe + H]<sup>+</sup>. This confirms the C-terminal sequence.
- Diagnostic Fragments:
  - m/z 91: Tropylium ion ( ), characteristic of the benzyl group in the Z-protection.
  - m/z 110: Histidine immonium ion, confirming the presence of His.
  - m/z 44: Alanine immonium ion (low intensity).

# Nuclear Magnetic Resonance (NMR) Spectroscopy[4][7][8]

NMR is the definitive method for assessing purity, diastereomeric excess, and solvent content.

Operational Note: The choice of solvent is critical. DMSO-d6 is recommended over CDCl<sub>3</sub> for **Z-Ala-His-OMe**.

- Reasoning: The histidine imidazole NH and the amide NH protons are often broad or invisible in CDCl<sub>3</sub> due to exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for sharp, integrable doublets that validate the peptide backbone.

## <sup>1</sup>H NMR Assignment (400 MHz, DMSO-d6)

Region	Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Insight
Amide	8.20 – 8.40	Doublet (J $\approx$ 7-8 Hz)	1H	NH (His)	Peptide bond connectivity.
Amide	7.45 – 7.60	Doublet (J $\approx$ 8 Hz)	1H	NH (Ala/Z)	Carbamate NH.
Aromatic	7.55 – 7.65	Singlet (Broad)	1H	Im-C2-H	Histidine imidazole (pH sensitive).
Aromatic	7.30 – 7.40	Multiplet	5H	Ph (Z-group)	Phenyl ring of Cbz.
Aromatic	6.80 – 6.90	Singlet (Broad)	1H	Im-C4-H	Histidine imidazole.
Benzylic	5.00 – 5.10	Singlet (or AB q)	2H	Ph-CH <sub>2</sub> -O	Characteristic Z-group methylene.
Alpha	4.45 – 4.55	Multiplet	1H	$\alpha$ -CH (His)	Chiral center check.
Alpha	4.05 – 4.15	Quintet/Multiplet	1H	$\alpha$ -CH (Ala)	Coupled to NH and $\beta$ -Me.
Ester	3.55 – 3.65	Singlet	3H	O-CH <sub>3</sub>	Methyl ester verification.
Beta	2.90 – 3.10	Multiplet (ABX)	2H	$\beta$ -CH <sub>2</sub> (His)	Diastereotopic protons.
Beta	1.20 – 1.25	Doublet (J $\approx$ 7 Hz)	3H	$\beta$ -CH <sub>3</sub> (Ala)	Alanine identification.

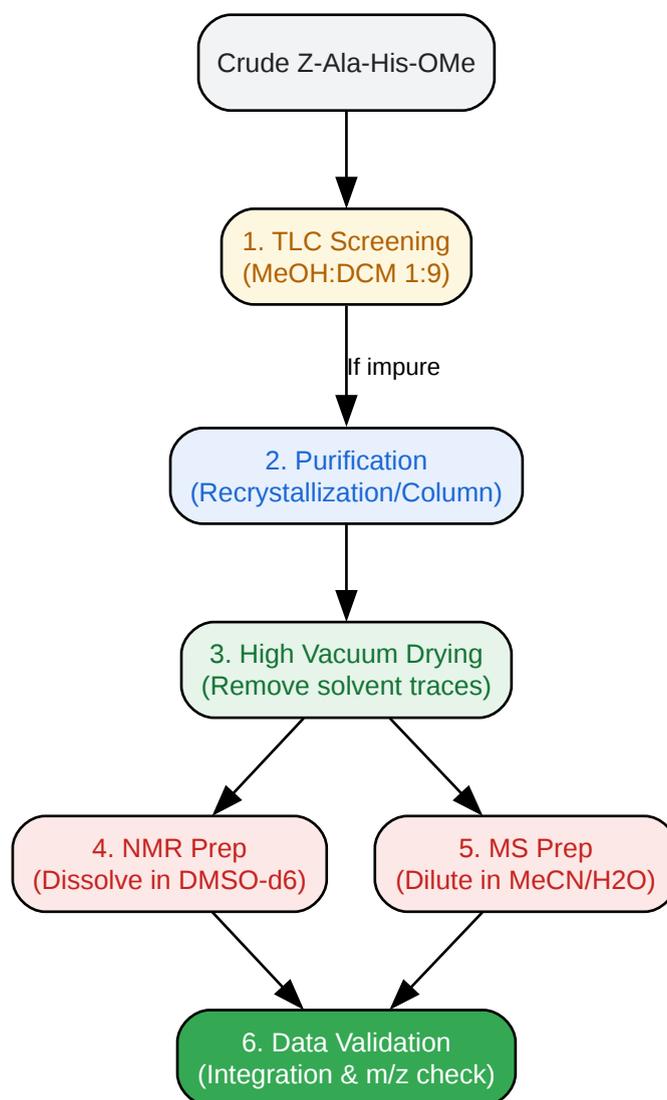
Note: Chemical shifts for Imidazole protons (C2-H, C4-H) can shift by >0.5 ppm depending on concentration and residual acid/base in the sample.

## <sup>13</sup>C NMR Key Signals (100 MHz, DMSO-d6)

- Carbonyls: Three distinct peaks between 155–175 ppm (Z-carbamate, Ala-amide, His-ester).
- Aromatics: 127–137 ppm (Phenyl and Imidazole carbons).
- Benzylic CH<sub>2</sub>: ~65 ppm.
- Alpha Carbons: ~50–55 ppm.
- Methoxy: ~52 ppm.
- Ala Methyl: ~17–18 ppm.<sup>[1]</sup>

## Experimental Protocol: Characterization Workflow

This self-validating workflow ensures that the data collected is artifact-free.



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Caption: Step-by-step workflow for the isolation and spectroscopic validation of the dipeptide.

## Sample Preparation for NMR

- Drying: Ensure the sample is dried under high vacuum (<1 mbar) for at least 4 hours to remove traces of ethyl acetate or methanol, which can overlap with the Ala-methyl or His-beta regions.
- Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).

- Filtration: If the solution is cloudy (common due to salt formation on the His imidazole), filter through a glass wool plug directly into the NMR tube.

## Purity Validation Criteria

- Integration Check: The ratio of the Z-group benzylic protons (2H) to the Alanine methyl doublet (3H) must be exactly 2:3. Deviation indicates cleavage of the Z-group or impurities.
- Racemization Check: Inspect the Methyl Ester singlet (3.6 ppm). The presence of a smaller "satellite" singlet nearby (often <0.05 ppm difference) indicates the presence of the diastereomer (L,D-isomer), a common byproduct if high temperatures were used during coupling.

## References

- PubChem.**Z-Ala-His-OMe** Compound Summary (CID 7020246). National Library of Medicine. [\[Link\]](#)
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General Reference for Peptide NMR Shifts). Wiley.[\[1\]](#)

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## Sources

- 1. Z-Ala-OMe | C<sub>12</sub>H<sub>15</sub>NO<sub>4</sub> | CID 6993447 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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